Cas no 202865-59-6 (2-Bromo-4,6-difluoroanisole)
2-Bromo-4,6-difluoroanisole Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4,6-difluoroanisole
- 1-bromo-3,5-difluoro-2-methoxybenzene
- 1-bromo-3,5-difluoro-2-methoxy-benzene
- BUTTPARK 20 4-77
- PubChem2633
- 2,4-Difluoro-6-bromoanisole
- MFXWQGHKLXJIIP-UHFFFAOYSA-N
- 2-BROMO-4,6-DIFLUORANISOL
- TD1208
- STL554629
- SBB096410
- BBL100835
- AS04160
- CM11618
- TRA0003644
- AS01275
- VZ239
- MFCD00070754
- AMY28128
- DTXSID80371240
- SCHEMBL4355782
- FT-0611433
- AC-25965
- DS-12654
- 202865-59-6
- EN300-1896170
- AKOS005255085
- Benzene, 1-bromo-3,5-difluoro-2-methoxy-
- A19894
- HEPTADECAFLUOROOCTANESULFONICACID
- J-013182
- 2-Bromo-4,6-difluoroanisole, 97%
- SY106552
- CS-W014710
- DB-045150
-
- MDL: MFCD00070754
- Inchi: 1S/C7H5BrF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
- InChI Key: MFXWQGHKLXJIIP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1OC)F)F
Computed Properties
- Exact Mass: 221.94900
- Monoisotopic Mass: 221.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.615
- Boiling Point: 212.9 °C at 760 mmHg
- Flash Point: 97.7 °C
- Refractive Index: n20/D 1.504(lit.)
- PSA: 9.23000
- LogP: 2.73590
- Solubility: Not determined
2-Bromo-4,6-difluoroanisole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26;S36/39
2-Bromo-4,6-difluoroanisole Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-4,6-difluoroanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013195-1g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 013195-5g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | 98% | 5g |
£22.00 | 2022-03-01 | |
| Fluorochem | 013195-10g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | 98% | 10g |
£39.00 | 2022-03-01 | |
| Fluorochem | 013195-25g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | 98% | 25g |
£76.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138443-25g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | ≥97% | 25g |
¥332.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138443-5g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | ≥97% | 5g |
¥83.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138443-1g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | ≥97% | 1g |
¥50.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138443-100g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | ≥97% | 100g |
¥1063.90 | 2023-09-04 | |
| Chemenu | CM251107-100g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | 95+% | 100g |
$163 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021328-1g |
2-Bromo-4,6-difluoroanisole |
202865-59-6 | 97% | 1g |
¥38 | 2024-05-25 |
2-Bromo-4,6-difluoroanisole Suppliers
2-Bromo-4,6-difluoroanisole Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Bromo-4,6-difluoroanisole
Comprehensive Overview of 2-Bromo-4,6-difluoroanisole (CAS No. 202865-59-6): Properties, Applications, and Industry Insights
2-Bromo-4,6-difluoroanisole (CAS No. 202865-59-6) is a halogenated aromatic ether compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its molecular structure, featuring bromine and fluorine substituents on an anisole backbone, grants unique reactivity for cross-coupling reactions and functional group transformations. This article explores its physicochemical properties, synthetic pathways, and emerging applications while addressing trending topics like green chemistry and AI-driven molecular design.
The compound’s CAS number 202865-59-6 serves as a critical identifier in regulatory documentation and commercial databases. With a molecular formula of C7H5BrF2O, it exhibits a melting point range of 45–48°C and a boiling point of approximately 220°C under standard conditions. Its lipophilicity (LogP ~2.8) and moderate polarity make it soluble in organic solvents like dichloromethane and ethyl acetate, aligning with industry demands for high-purity intermediates in API manufacturing.
Recent advancements highlight its role in Suzuki-Miyaura coupling, where the bromo moiety acts as a leaving group for palladium-catalyzed reactions—a technique pivotal in constructing biaryl scaffolds for drug discovery. Researchers increasingly leverage computational chemistry tools to predict its reactivity, reflecting the growing intersection of AI-assisted synthesis planning and traditional organic chemistry. Environmental considerations also drive interest in catalytic bromination methods to minimize waste generation during production.
Market trends reveal rising demand for fluorinated building blocks like 2-Bromo-4,6-difluoroanisole, particularly in the development of PET imaging agents and liquid crystal materials. Its difluoro substitution pattern enhances metabolic stability in bioactive molecules, addressing pharmacokinetic challenges in modern drug design. Suppliers emphasize HPLC-grade purity (>98%) to meet stringent quality standards for preclinical studies.
Safety protocols for handling halogenated anisoles emphasize PPE usage and ventilation, though the compound is not classified under stringent hazard categories. Storage recommendations include amber glass containers under inert gas to prevent degradation. Analytical characterization typically employs GC-MS, NMR, and FTIR, with spectral libraries frequently updated in digital chemistry platforms for rapid identification.
Future applications may exploit its electron-withdrawing properties in organic electronics, such as OLED materials or photoredox catalysts. Industry stakeholders monitor patent landscapes for novel derivatives, while academic studies investigate its use in continuous flow chemistry systems to enhance scalability. As sustainable chemistry gains traction, bio-based anisole precursors could redefine synthetic routes for this versatile intermediate.
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